molecular formula C23H26ClN5O3S B2521694 N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1251620-51-5

N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2521694
CAS No.: 1251620-51-5
M. Wt: 488
InChI Key: RIUDWBBVHDJSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-2-28-17-21(22(30)25-16-18-7-4-3-5-8-18)23(26-28)33(31,32)29-13-11-27(12-14-29)20-10-6-9-19(24)15-20/h3-10,15,17H,2,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUDWBBVHDJSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrazole ring : A five-membered ring that contributes to its biological activity.
  • Piperazine moiety : Known for enhancing interactions with various biological targets.
  • Sulfonyl group : Implicated in various pharmacological actions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₃O₃S
Molecular Weight395.91 g/mol

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. The presence of the piperazine ring is particularly noted for its ability to modulate pathways associated with tumor growth inhibition, including the CDC7 and PKA pathways .

Antimicrobial and Anti-inflammatory Effects

In studies involving pyrazole derivatives, compounds have shown promising antimicrobial and anti-inflammatory activities. These effects are often attributed to the ability of the sulfonamide group to interfere with bacterial growth and inflammatory pathways, potentially acting as COX-2 inhibitors .

The biological mechanisms through which this compound operates may involve:

  • Inhibition of key enzymes : Such as cyclooxygenases (COX) and various kinases.
  • Modulation of receptor activity : Particularly those involved in neurotransmission and cellular proliferation.

Case Studies

  • Anticancer Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation significantly compared to controls. The apoptosis rate was notably higher in treated cells, indicating a potential for inducing programmed cell death in tumors .
  • Neuropharmacological Effects : The piperazine component suggests potential applications in treating neurodegenerative diseases, as similar compounds have shown efficacy in modulating neurotransmitter systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole core.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Sulfonylation : Attaching the sulfonyl group, which is crucial for biological activity.
  • Final Coupling : Completing the structure by adding the benzyl and ethyl groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole and piperazine have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide could have similar effects .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with this functional group have been evaluated against various bacterial strains and have shown promising results in inhibiting growth. For example, related sulfonamides have been found effective against Escherichia coli and Pseudomonas aeruginosa, suggesting that our compound may also possess antibacterial activity .

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
SulfapyrazineExhibited antibacterial properties comparable to traditional antibiotics.
Pyridine-sulfonamidesShowed significant antifungal activity against Candida species with MIC values ≤ 25 µg/mL.
Triazolo derivativesDemonstrated anti-inflammatory and antibacterial effects in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.